6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine

Medicinal Chemistry Physicochemical Properties Drug Design

Select this specific N-benzyl pyrrolo[3,4-b]pyridine-5,7-dione for reproducible SAR studies and Moxifloxacin synthesis. The benzyl substituent provides optimal lipophilicity (XLogP3 1.8) for CNS drug design, differentiating it from other alkyl/aryl analogs. Ideal for electrochemical reduction methodologies and antibacterial library synthesis.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 18184-75-3
Cat. No. B022734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine
CAS18184-75-3
Synonyms6-(Phenylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione;  N-Benzyl- 2,3-pyridinedicarboximide;  NSC 151664; 
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)N=CC=C3
InChIInChI=1S/C14H10N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-8H,9H2
InChIKeyDWUBVULEMQOCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine (CAS 18184-75-3): Technical Baseline and Procurement Context


6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine (CAS 18184-75-3), also known as N-benzyl-2,3-pyridinedicarboximide, is a heterocyclic compound with the molecular formula C14H10N2O2 and a molecular weight of 238.24 g/mol [1]. It is an off-white solid with a melting point of 154-156°C [2]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, most notably as a key intermediate in the preparation of Moxifloxacin-related compounds .

Why 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine Cannot Be Casually Substituted with In-Class Analogs


The pyrrolo[3,4-b]pyridine-5,7-dione scaffold is highly sensitive to N-substituent modifications. While many analogs exist, the specific benzyl group in 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine confers a distinct balance of lipophilicity, metabolic stability, and synthetic accessibility that is not uniformly replicated by other alkyl or aryl substituents [1]. Even closely related compounds, such as the fully saturated octahydro derivatives (e.g., CAS 128740-13-6), differ significantly in physicochemical properties and biological activity profiles due to the loss of aromaticity in the pyridine ring, fundamentally altering target binding and pharmacokinetic behavior [2]. Therefore, selecting this specific compound over a generic 'pyrrolo[3,4-b]pyridine' is critical for reproducible results in structure-activity relationship (SAR) studies and reliable synthetic routes.

Quantitative Evidence for the Differentiated Value of 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine


Physicochemical Distinction from Saturated Octahydro Analogs

Compared to its fully saturated octahydro analog (6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, CAS 128740-13-6), 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine exhibits a significantly different physicochemical profile that impacts its use in drug design. The target compound has a higher predicted XLogP3 of 1.8 [1], compared to 0.9 for the octahydro analog [2], indicating greater lipophilicity and potential for improved membrane permeability. This difference is a direct consequence of the aromatic pyridine ring in the target compound versus the saturated piperidine ring in the analog.

Medicinal Chemistry Physicochemical Properties Drug Design

Contrasting Electrochemical Reducibility in Organic Synthesis

In a study on the electrochemical reduction of cyclic imides, N-benzyl-2,3-pyridinedicarboximide (the target compound) was shown to undergo controlled reduction to ω-hydroxylactams and lactams with high chemoselectivity under mild conditions [1]. The presence of the aromatic benzyl group allows for selective C-N bond cleavage not observed with aliphatic N-substituents, which are more resistant to reductive cleavage under the same conditions. This differential reactivity is quantified by the reaction's chemoselectivity, which was demonstrated to be highly tolerant of various functional groups, enabling late-stage functionalization of complex molecules [1].

Organic Synthesis Electrochemistry Methodology

Benchmarking Antimicrobial Potential Against Pyrrolo[3,4-b]pyridine Derivatives

While direct MIC data for the target compound is not available in the primary literature, a series of functionalized pyrrolo[3,4-b]pyridine derivatives have been evaluated for antibacterial activity, establishing a baseline for the scaffold's potential. The most potent derivatives in this series displayed MIC values of 62.5 µg/mL and 125.0 µg/mL against E. coli [1]. The N-benzyl substitution pattern in 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine is structurally analogous to the core of these active derivatives, suggesting that it can serve as a viable starting point for further antimicrobial optimization. Substituting the benzyl group with other moieties (e.g., 4-acetylphenyl) is known to alter the activity profile, highlighting the importance of this specific substituent for SAR exploration [2].

Antimicrobial Research SAR Studies Bacterial Infection

Established Utility as a Precursor in Moxifloxacin Synthesis

6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine is a documented intermediate in the synthesis of Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic . In the synthetic route, this compound is catalytically hydrogenated to yield the corresponding octahydro derivative (CAS 128740-13-6), which is then further elaborated to the final active pharmaceutical ingredient (API) [1]. This contrasts with alternative intermediates that may require less efficient or more expensive routes. The aromatic nature of the target compound provides a distinct advantage in the initial steps of the synthesis, allowing for easier handling and purification compared to its saturated counterparts.

Pharmaceutical Manufacturing Antibiotic Synthesis Process Chemistry

Recommended Application Scenarios for 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine


Medicinal Chemistry: SAR Exploration of CNS-Penetrant Candidates

Based on its predicted XLogP3 of 1.8, 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine is a suitable core scaffold for designing compounds intended for central nervous system (CNS) targets, where balanced lipophilicity is crucial for blood-brain barrier penetration [1]. Its lipophilicity is intermediate compared to more polar analogs, making it an attractive starting point for hit-to-lead optimization campaigns in neurology and psychiatry [2].

Organic Synthesis: Chemoselective Electrochemical Functionalization

This compound is a premier substrate for electrochemical reduction methodologies aiming to generate ω-hydroxylactams and lactams. Its demonstrated chemoselectivity under mild electrochemical conditions makes it valuable for late-stage functionalization in complex molecule synthesis, offering a greener and more controlled alternative to traditional hydride-based reductions [1].

Antimicrobial Drug Discovery: Scaffold for Novel Antibiotics

Given the established antibacterial activity of structurally related pyrrolo[3,4-b]pyridine derivatives, this compound is an ideal core for synthesizing focused libraries to explore structure-activity relationships against Gram-negative and Gram-positive bacteria. The N-benzyl group is a key moiety for further derivatization, and the compound can serve as a benchmark in SAR studies aimed at improving potency and overcoming resistance mechanisms [1].

Pharmaceutical Process Development: Validated Intermediate for Moxifloxacin

For chemical process development and manufacturing groups, this compound is a critical intermediate in a validated synthetic route to Moxifloxacin. Its use ensures compatibility with established hydrogenation and downstream processing steps, reducing process development time and ensuring reliable supply chain management for this important antibiotic [1].

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